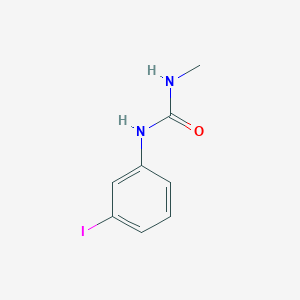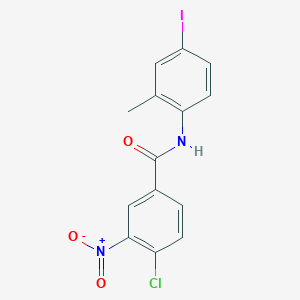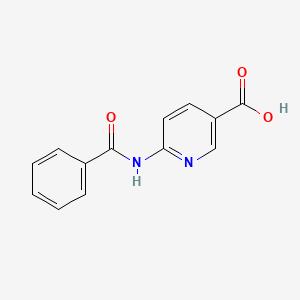![molecular formula C17H16I2N2O2 B7464851 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied in the field of cancer research. It was first discovered by Millennium Pharmaceuticals and has since been the subject of numerous studies due to its potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide inhibits NAE, which in turn prevents the activation of the NEDD8 protein. NEDD8 is a small protein that is involved in the modification of other proteins, including those that regulate the cell cycle and DNA repair. By inhibiting NAE, 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide disrupts the ubiquitin-proteasome pathway and leads to the accumulation of proteins that are critical for cell cycle progression and DNA repair. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. It induces cell cycle arrest, inhibits DNA repair, and promotes apoptosis (programmed cell death). It also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in lab experiments is its potency and specificity. It has been shown to have a high affinity for NAE and is able to inhibit its activity at low concentrations. However, one limitation is that 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide may have off-target effects on other proteins in the ubiquitin-proteasome pathway, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide. One area of interest is the development of combination therapies that use 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in combination with other anti-cancer agents. Another direction is the investigation of 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in other types of cancer, such as breast cancer and leukemia. Additionally, there is ongoing research into the development of more potent and selective NAE inhibitors that could be used as cancer therapeutics.
Méthodes De Synthèse
The synthesis of 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide involves several steps, including the reaction of 2,5-dibromo-4-nitrobenzoic acid with N-(2-methylpropanoyl)-3-aminophenylboronic acid, followed by the reduction of the nitro group and the subsequent reaction with N-iodosuccinimide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the regulation of cell growth and division, and its dysregulation is a hallmark of cancer.
Propriétés
IUPAC Name |
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O2/c1-10(2)16(22)20-12-4-3-5-13(9-12)21-17(23)14-8-11(18)6-7-15(14)19/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJLTMCMLHNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)
![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)



![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)